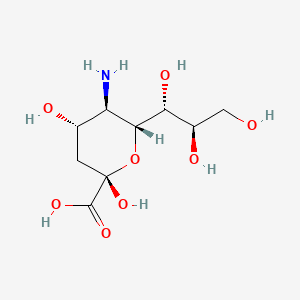
3,5-二(2-吡啶基)-1H-1,2,4-三唑
描述
3,5-di(2-pyridyl)-1H-1,2,4-triazole is an organic compound with the molecular formula C13H10N4 . It is a heterocyclic compound characterized by a 5-membered ring structure with three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives, including 3,5-di(2-pyridyl)-1H-1,2,4-triazole, is a significant area of organic chemistry due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . For instance, the asymmetrically 3,5-di-substituted 1,2,4-triazole reacts with M2+ (M = Cu and Co) ion and NaClO4 in a molar ratio 2:1:2 to form two neutral monomeric hexacoordinate complexes .Molecular Structure Analysis
The molecular structure of 3,5-di(2-pyridyl)-1H-1,2,4-triazole consists of a 5-membered ring with three carbon atoms and two adjacent nitrogen atoms . The molecular weight of this compound is 222.25 .Chemical Reactions Analysis
Pyrazole-containing compounds, including 3,5-di(2-pyridyl)-1H-1,2,4-triazole, are known for their versatility in chemical reactions. They are used as synthetic intermediates in preparing various chemicals in biological, physical-chemical, material science, and industrial fields . For example, 3,5-di(2-pyridyl)-1H-1,2,4-triazole reacts with iron (II) sulfate and pentacyanidonitrosylferrate (II) or hexacyanidoplatinate (IV) to yield one-dimensional iron (II) spin-crossover compounds .Physical And Chemical Properties Analysis
3,5-di(2-pyridyl)-1H-1,2,4-triazole is a solid at 20°C . It has a melting point range of 188.0 to 192.0 °C . It appears as a white to light yellow powder or crystal . It is soluble in hot methanol .科学研究应用
配位化学
3,5-二(2-吡啶基)-1H-1,2,4-三唑及其衍生物在配位化学中展示出多样的应用。它们以形成双核配体的潜力而闻名,可以与各种金属离子结合。这种性质在合成具有独特结构和磁性能的金属配合物中得到了探索。例如,它们与铁形成不同氧化态的配合物的能力一直备受关注,特别是在研究铁(II)配合物中的自旋交替现象(Klingele & Brooker, 2003);(Kitchen & Brooker, 2008)。
金属化合物稳定性增强
研究表明,3,5-二(2-吡啶基)-1,2,4-三唑在增强某些金属化合物的稳定性方面发挥作用。例如,它与铝和镓化合物的反应导致了对氧化的稳定性增加,这归因于形成了特定的金属-环境构型,防止了进一步的氧化反应(Kobrsi, 2014)。
腐蚀抑制
3,5-二(2-吡啶基)-1,2,4-三唑的衍生物也被用作腐蚀抑制剂。研究表明,它们在保护钢等金属免受酸性环境腐蚀方面的效率已经得到研究,表明它们在工业应用中的潜力(Bentiss et al., 2007)。
溶剂热合成
这种化合物在溶剂热合成中发挥作用,展示了它在受控条件下制备各种三唑衍生物的实用性。这些合成已经导致了新材料的开发,具有在各个领域中的潜在应用(Cheng et al., 2007)。
光谱研究和计算分析
对3,5-二(2-吡啶基)-1,2,4-三唑衍生物进行了光谱表征和计算研究,以了解它们的分子结构和电子性质。这些研究对设计具有所需物理和化学性质的材料至关重要(Gökce等,2016)。
配位聚合物和发光
还进行了使用3,5-二(2-吡啶基)-1,2,4-三唑合成配位聚合物以及其影响发光性质的研究。这些聚合物在材料科学中可能具有应用,特别是在发光领域(Wang et al., 2010)。
安全和危害
3,5-di(2-pyridyl)-1H-1,2,4-triazole is known to cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .
属性
IUPAC Name |
2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5/c1-3-7-13-9(5-1)11-15-12(17-16-11)10-6-2-4-8-14-10/h1-8H,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUASFNZQWJGIHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=NN2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40310973 | |
| Record name | MLS000756564 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40310973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-di(2-pyridyl)-1H-1,2,4-triazole | |
CAS RN |
1671-85-8 | |
| Record name | 2-[3-(2-Pyridinyl)-1H-1,2,4-triazol-5-yl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1671-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 234945 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001671858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS000756564 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234945 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS000756564 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40310973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















